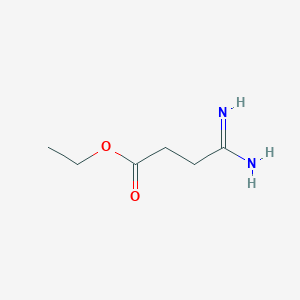

Ethyl 4-amino-4-iminobutanoate

CAS No.: 625105-86-4

Cat. No.: VC2679665

Molecular Formula: C6H12N2O2

Molecular Weight: 144.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 625105-86-4 |

|---|---|

| Molecular Formula | C6H12N2O2 |

| Molecular Weight | 144.17 g/mol |

| IUPAC Name | ethyl 4-amino-4-iminobutanoate |

| Standard InChI | InChI=1S/C6H12N2O2/c1-2-10-6(9)4-3-5(7)8/h2-4H2,1H3,(H3,7,8) |

| Standard InChI Key | WFLQKKAOJXSPIK-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CCC(=N)N |

| Canonical SMILES | CCOC(=O)CCC(=N)N |

Introduction

Chemical Structure and Properties

Ethyl 4-amino-4-iminobutanoate belongs to the class of imino esters, featuring both amino and imino functional groups attached to a butanoate backbone with an ethyl ester moiety. The basic structure consists of an ethyl ester group at one end of a four-carbon chain with an imino group at the opposite end.

Physical and Chemical Characteristics

The compound exists as the free base or more commonly as its hydrochloride salt form. The key properties of ethyl 4-amino-4-iminobutanoate hydrochloride include:

| Property | Value |

|---|---|

| CAS Number | 3963-24-4 |

| Molecular Formula | C6H13ClN2O2 |

| Molecular Weight | 180.63 g/mol |

| Appearance | Crystalline powder |

| Melting Point | 89-90°C (hydrochloride salt) |

| Solubility | Highly water-soluble |

| Classification | Amino acid derivative, imino ester |

The compound features an imino group (C=NH) that contributes to its chemical reactivity and serves as a key functional site for various transformations and interactions.

Synthetic Pathways and Production

Standard Synthesis Methods

The synthesis of ethyl 4-amino-4-iminobutanoate typically involves specialized reaction conditions to ensure proper formation of the imino functionality. Common synthetic routes include:

-

Esterification of the corresponding carboxylic acid precursor with ethanol under acidic conditions

-

Direct conversion from ethyl 4-amino-4-oxobutanoate derivatives

-

Reaction sequences starting from succinic anhydride derivatives

These processes require temperature control, appropriate catalysts, and often inert atmospheres to prevent unwanted side reactions or oxidation.

Purification Techniques

Once synthesized, the compound is typically purified using:

-

Recrystallization from appropriate solvents

-

Chromatographic techniques

-

Salt formation (for stabilization as the hydrochloride)

These purification steps are essential to ensure high yields and purity suitable for further applications, particularly in pharmaceutical research.

Spectroscopic Characterization

The structural confirmation of ethyl 4-amino-4-iminobutanoate relies heavily on spectroscopic techniques. The spectral characteristics include:

Spectral Analysis Data

| Spectroscopic Method | Key Features |

|---|---|

| Infrared Spectroscopy | Shows characteristic C=N stretching bands of the imino group, C=O stretching of the ester, and N-H stretching of the amino group |

| ¹H NMR | Displays signals for ethyl protons, methylene protons in the butanoate chain, and characteristic N-H protons |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight, with fragmentation patterns specific to imino ester structures |

These spectroscopic analyses are crucial for confirming the structure and purity of the compound, particularly when distinguishing it from structural isomers or related derivatives .

Applications in Organic Synthesis

Role as Building Block

Ethyl 4-amino-4-iminobutanoate serves as a versatile reagent in organic synthesis due to its bifunctional nature. The compound's utility includes:

-

Acting as a building block for more complex molecules

-

Facilitating the creation of functionalized compounds in both academic and industrial settings

-

Serving as a key intermediate in the synthesis of heterocyclic compounds

-

Participating in diverse chemical transformations due to its unique structure

The presence of both imino and ester functionalities makes this compound particularly valuable in multi-step synthetic pathways where selective reactivity is required.

Pharmaceutical and Biological Significance

Structural Relationship to GABA

Ethyl 4-amino-4-iminobutanoate and its hydrochloride salt form share structural similarities with gamma-aminobutyric acid (GABA) derivatives, suggesting potential neuroactive properties. This structural relationship has prompted investigations into its role in:

-

GABAergic signaling pathways

-

Neurological function modulation

-

Potential therapeutic applications in neurological disorders

Research Applications

Current research utilizing ethyl 4-amino-4-iminobutanoate hydrochloride focuses on:

-

Exploring structure-activity relationships in amino acid derivative libraries

-

Development of novel pharmaceutical compounds

-

Investigation of neurochemical mechanisms

-

Precursor for specialized biomolecules

The compound's unique chemical properties make it valuable for researchers exploring new chemical entities with biological activity.

Chemical Reactivity and Transformation

Ethyl 4-amino-4-iminobutanoate undergoes various chemical reactions typical for compounds containing imino and ester functional groups:

Key Reaction Pathways

| Reaction Type | Conditions | Products |

|---|---|---|

| Hydrolysis | Acidic or basic conditions | Corresponding acid |

| Transesterification | Alcohols, catalysts | Alternative esters |

| Reduction | Reducing agents (e.g., LiAlH4) | Amino alcohols |

| Condensation | Carbonyl compounds | Complex heterocycles |

| Nucleophilic Addition | Various nucleophiles | Substituted derivatives |

These reactions often require specific catalysts and conditions, such as temperature control and pH adjustments, to favor desired pathways while minimizing side products .

Comparison with Related Compounds

Ethyl 4-amino-4-iminobutanoate bears structural similarities to several related compounds, allowing for useful comparisons:

Structural Analogues

| Compound | Molecular Formula | Key Differences | Similarity Index |

|---|---|---|---|

| Ethyl 4-ethoxy-4-iminobutanoate | C8H15NO3 | Contains ethoxy instead of amino group | High |

| Ethyl 4-amino-4-oxobutanoate | C6H11NO3 | Contains oxo instead of imino group | High |

| Ethyl 4-amino-2-butenoate | C6H11NO2 | Unsaturated backbone | Medium |

| Ethyl 4-aminopiperidine-1-carboxylate | C8H16N2O2 | Cyclic structure | Low |

The varying functional groups and structural features result in distinct chemical and biological properties, affecting their applications and reactivity profiles .

Research Findings and Applications

Recent studies have explored the potential of ethyl 4-amino-4-iminobutanoate and related compounds in various applications:

Synthetic Applications

The compound has been utilized in the synthesis of pharmaceutically relevant molecules, including:

-

Heterocyclic compounds with biological activity

-

Modified amino acid derivatives

Structure-Activity Relationship Studies

Research has shown that the imino functionality in ethyl 4-amino-4-iminobutanoate contributes significantly to its chemical versatility, allowing for selective transformations that are useful in the development of compound libraries for drug discovery programs .

Future Research Directions

The unique structure and reactivity of ethyl 4-amino-4-iminobutanoate suggest several promising areas for future research:

-

Development of more efficient and environmentally friendly synthesis methods

-

Exploration of novel catalytic applications

-

Investigation of potential therapeutic applications based on its structural similarity to neuroactive compounds

-

Design of new functional materials leveraging its bifunctional nature

-

Application in sustainable chemistry through innovative transformation pathways

These research directions highlight the continued relevance of ethyl 4-amino-4-iminobutanoate in both fundamental and applied chemical research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume